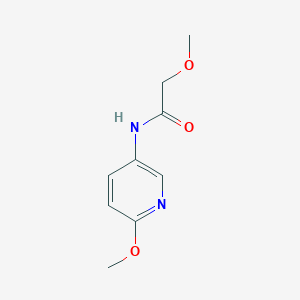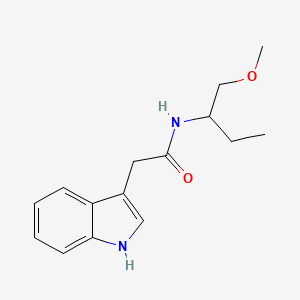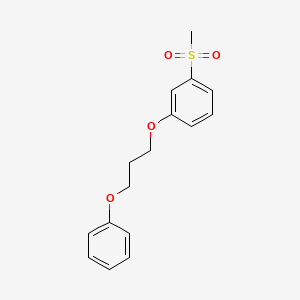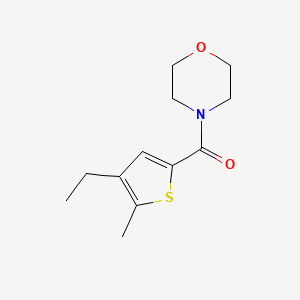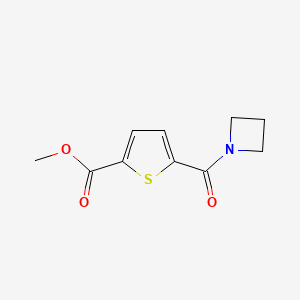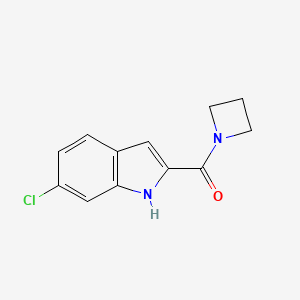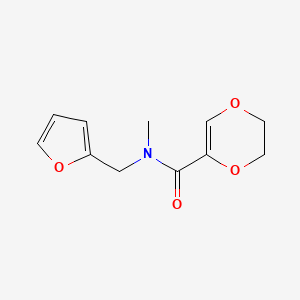
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, also known as Furamidine, is a heterocyclic organic compound that has been extensively studied for its potential use as an antiparasitic agent. It was first synthesized in the 1970s and has since been the subject of numerous scientific studies. In
Applications De Recherche Scientifique
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been extensively studied for its potential use as an antiparasitic agent. It has been shown to be effective against a variety of parasites, including Trypanosoma brucei, which causes African sleeping sickness, and Leishmania donovani, which causes visceral leishmaniasis. In addition to its antiparasitic properties, N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has also been studied for its potential use in cancer treatment.
Mécanisme D'action
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide works by binding to the DNA of parasites and inhibiting their ability to replicate. It does this by binding to the minor groove of the DNA helix and causing structural changes that prevent the binding of other proteins that are necessary for replication. This mechanism is unique to N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide and has been the subject of much scientific research.
Biochemical and Physiological Effects:
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has been shown to have low toxicity in animal studies and has been well-tolerated in human clinical trials. It is rapidly absorbed and distributed throughout the body, with peak concentrations reached within 1-2 hours of administration. N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is primarily metabolized in the liver and excreted through the kidneys.
Avantages Et Limitations Des Expériences En Laboratoire
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide has several advantages for use in lab experiments. It is highly soluble in water and can be easily administered to animals. It has also been shown to be effective in small doses, making it cost-effective for use in research studies. However, one limitation of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide is that it has a relatively short half-life in the body, which can make it difficult to maintain therapeutic levels over an extended period of time.
Orientations Futures
There are several future directions for research on N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide. One area of interest is the development of new analogs that may have improved efficacy or reduced toxicity. Another area of interest is the use of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide in combination with other drugs to improve treatment outcomes. Finally, there is a need for further research on the mechanism of action of N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide, which may lead to the development of new drugs with similar mechanisms.
Méthodes De Synthèse
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide can be synthesized using several different methods, including the reaction of furfurylamine with methyl acrylate and the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde. The most common method involves the reaction of furfurylamine with 2,3-dihydroxybenzaldehyde in the presence of acetic acid and sodium acetate. This method yields a high purity product and has been used in most of the scientific studies involving N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide.
Propriétés
IUPAC Name |
N-(furan-2-ylmethyl)-N-methyl-2,3-dihydro-1,4-dioxine-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-12(7-9-3-2-4-15-9)11(13)10-8-14-5-6-16-10/h2-4,8H,5-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEOWPIUAZQLHEI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CO1)C(=O)C2=COCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 4-methyl-2-[[2-[1-[(5-methyl-1,2-oxazol-3-yl)amino]-1-oxopropan-2-yl]sulfanylacetyl]amino]pentanoate](/img/structure/B7564571.png)
![N-[2-(dimethylcarbamoyl)phenyl]oxane-4-carboxamide](/img/structure/B7564582.png)

![2-Methoxy-5-[(1-naphthalen-1-ylethylamino)methyl]phenol](/img/structure/B7564601.png)
![1-[2-(Furan-2-yl)-2-pyrrolidin-1-ylethyl]-3-[(4-phenyloxan-4-yl)methyl]urea](/img/structure/B7564609.png)

